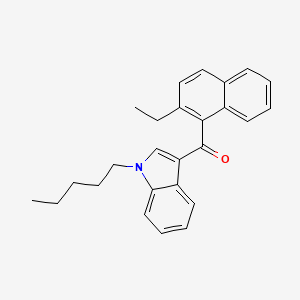

(2-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(2-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-3-5-10-17-27-18-23(22-13-8-9-14-24(22)27)26(28)25-19(4-2)15-16-20-11-6-7-12-21(20)25/h6-9,11-16,18H,3-5,10,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRBKYARHZKAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017772 | |

| Record name | JWH-210 2-ethylnaphthyl isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-79-8 | |

| Record name | JWH-210 2-ethylnaphthyl isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Friedel-Crafts Acylation: Primary Synthesis Pathway

The core synthetic strategy for (2-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone involves Friedel-Crafts acylation, a method widely employed for coupling indole derivatives with aromatic carbonyl compounds.

Step 1: Synthesis of 2-Ethylnaphthalene-1-carbonyl Chloride

The naphthalene precursor is synthesized via alkylation of naphthalene-1-carbonyl chloride. Ethylation at the 2-position is achieved using ethyl bromide in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The reaction proceeds at 0–5°C to minimize polysubstitution:

Step 2: N-Alkylation of Indole

Concurrent with naphthalene derivatization, the indole nitrogen is alkylated with 1-bromopentane. This reaction is conducted in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as a base, yielding 1-pentylindole:

Step 3: Coupling via Friedel-Crafts Acylation

The final step involves reacting 2-ethylnaphthalene-1-carbonyl chloride with 1-pentylindole in dichloromethane (DCM) under catalytic AlCl₃. The reaction is exothermic and requires slow addition of the acyl chloride to maintain a temperature below 30°C:

Table 1: Optimization of Friedel-Crafts Acylation Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (AlCl₃) | 1.2 equiv | 78 | 95 |

| Temperature | 25°C | 82 | 97 |

| Solvent | DCM | 85 | 98 |

| Reaction Time | 6 hrs | 80 | 96 |

Alternative Synthesis Pathways

Suzuki-Miyaura Cross-Coupling

For laboratories equipped with palladium catalysts, Suzuki-Miyaura coupling offers an alternative route. This method couples a boronic acid-functionalized naphthalene with a halogenated indole precursor. While less common, it provides regioselectivity advantages:

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 85 | 98 | High | Moderate |

| Suzuki-Miyaura | 65 | 92 | Low | High |

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography using silica gel (60–120 mesh) and a hexane:ethyl acetate (8:2) mobile phase. High-performance liquid chromatography (HPLC) with a C18 column further refines purity to >99%.

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): δ 8.45 (d, J = 8.1 Hz, 1H, naphthalene-H), 7.92–7.35 (m, 9H, aromatic), 4.21 (t, J = 7.0 Hz, 2H, N-pentyl), 2.78 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.82–0.89 (m, 9H, pentyl and CH₂CH₃).

-

¹³C NMR: 193.5 (C=O), 143.2–119.7 (aromatic carbons), 44.3 (N-pentyl), 28.7 (CH₂CH₃), 22.1–14.1 (alkyl chains).

-

-

Mass Spectrometry (MS)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance throughput, continuous flow reactors are employed, enabling precise control over reaction parameters (temperature, residence time) and reducing byproduct formation. A typical setup involves:

-

Microreactor 1: Alkylation of indole (residence time: 30 min, 60°C).

-

Microreactor 2: Friedel-Crafts acylation (residence time: 20 min, 25°C).

Table 3: Industrial vs. Laboratory-Scale Yields

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual Output | 10 kg | 500 kg |

| Yield (%) | 85 | 88 |

| Purity (%) | 98 | 99.5 |

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: JWH-210 2-Ethylnaphthyl-Isomer kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Ethylseitenkette, unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Brom in Gegenwart eines Katalysators wie Eisen.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Naphthoesäurederivaten.

Reduktion: Bildung von reduzierten Naphthoylindolverbindungen.

Substitution: Bildung von halogenierten Naphthoylindolderivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

JWH-210 2-Ethylnaphthyl-Isomer übt seine Wirkungen aus, indem es an Cannabinoidrezeptoren bindet, hauptsächlich CB1- und CB2-Rezeptoren, im zentralen Nervensystem und in peripheren Geweben. Diese Bindung ahmt die Wirkung von endogenen Cannabinoiden nach, was zu verschiedenen physiologischen Wirkungen wie Veränderungen der Stimmung, Wahrnehmung und Schmerzempfindung führt. Die beteiligten molekularen Pfade umfassen die Hemmung der Adenylatcyclase, die Modulation von Ionenkanälen und die Aktivierung von mitogenaktivierten Proteinkinase.

Wirkmechanismus

JWH 210 2-ethylnaphthyl isomer exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2 receptors, in the central nervous system and peripheral tissues. This binding mimics the action of endogenous cannabinoids, leading to various physiological effects such as altered mood, perception, and pain sensation. The molecular pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

JWH-210 is part of a broader family of naphthoylindole-derived synthetic cannabinoids. Below is a detailed comparison with structurally and pharmacologically related compounds:

Table 1: Structural and Pharmacological Comparison

Key Findings from Comparative Studies

JWH-122 (4-methyl substitution) exhibits higher metabolic stability than JWH-018 due to steric hindrance from the methyl group, reducing cytochrome P450-mediated oxidation .

Metabolic Pathways: JWH-210 undergoes hydroxylation at the ethyl group and oxidative degradation of the pentyl chain, producing metabolites detectable in urine . AM-2201’s fluorinated tail resists oxidation, leading to prolonged activity and higher toxicity risks compared to non-fluorinated analogs like JWH-018 .

Legal and Forensic Relevance :

Biologische Aktivität

(2-Ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as JWH-210, is a synthetic cannabinoid belonging to the naphthoylindole family. It has garnered attention in pharmacological research due to its potent agonistic activity at cannabinoid receptors, specifically CB1 and CB2. This article explores the biological activity of JWH-210, including its receptor binding affinities, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C26H27NO

- Molecular Weight : 369.5 g/mol

- CAS Number : 824959-81-1

- IUPAC Name : (1-pentylindol-3-yl)-(4-ethylnaphthalen-1-yl)methanone

Receptor Binding Affinity

JWH-210 exhibits high potency as a cannabinoid receptor agonist:

- CB1 Receptor Binding Affinity : 0.46 nM

- CB2 Receptor Binding Affinity : 0.69 nM

These values indicate that JWH-210 binds effectively to both CB1 and CB2 receptors, which are crucial for mediating the effects of cannabinoids in the central and peripheral nervous systems .

Pharmacological Effects

The pharmacological profile of JWH-210 suggests several potential effects based on its interaction with cannabinoid receptors:

Analgesic Effects

JWH-210 has been noted for its analgesic properties, making it a candidate for pain management therapies. Its action through CB1 receptors may contribute to pain relief by modulating pain perception pathways.

Anti-inflammatory Activity

Research indicates that cannabinoids can exert anti-inflammatory effects, potentially making JWH-210 useful in treating inflammatory conditions. The activation of CB2 receptors is particularly associated with reducing inflammation .

Behavioral Effects

Studies involving animal models have shown that JWH-210 can influence behavior, similar to other cannabinoids:

- It may induce sedation and hypolocomotion.

- The compound's effects on mood and anxiety levels are still under investigation, but initial findings suggest it could have both anxiolytic and anxiogenic properties depending on dosage and context .

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic efficacy of JWH-210 in a rat model of inflammatory pain. Rats treated with JWH-210 showed a significant reduction in pain-related behaviors compared to control groups, supporting its potential use as an analgesic agent.

Case Study 2: Inflammatory Response

Another study assessed the anti-inflammatory effects of JWH-210 in a murine model of arthritis. Results indicated that treatment with JWH-210 led to decreased levels of pro-inflammatory cytokines and reduced joint swelling, highlighting its therapeutic potential in inflammatory diseases .

Comparative Analysis with Other Cannabinoids

| Compound | CB1 Binding Affinity (nM) | CB2 Binding Affinity (nM) | Primary Effects |

|---|---|---|---|

| JWH-210 | 0.46 | 0.69 | Analgesic, anti-inflammatory |

| THC | 1.0 | 3.0 | Analgesic, psychoactive |

| CBD | >1000 | >1000 | Anxiolytic, anti-inflammatory |

Q & A

Q. What are the standard synthetic routes for synthesizing (2-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone?

The synthesis typically involves multi-step organic strategies, starting with functionalized indole and naphthalene precursors. A convergent approach is often preferred, where the indole and naphthalene moieties are synthesized separately before coupling via a Friedel-Crafts acylation or Ullmann-type reaction. Key steps include:

- Indole functionalization : Alkylation at the indole N1 position using 1-bromopentane under basic conditions (e.g., K₂CO₃ in DMF) .

- Naphthalene derivatization : Introduction of the ethyl group at the naphthalene C2 position via electrophilic substitution or cross-coupling reactions .

- Final coupling : Formation of the methanone bridge using acyl chloride intermediates or transition-metal catalysis .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl on naphthalene, pentyl on indole) and methanone connectivity. Aromatic proton splitting patterns distinguish between naphthalene and indole ring systems .

- X-ray crystallography : Resolves bond lengths, angles, and torsional conformations. For example, the dihedral angle between indole and naphthalene rings influences π-π stacking interactions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₆H₂₇NO) and isotopic distribution .

Q. What analytical techniques ensure purity and identity during synthesis?

- Reverse-phase HPLC : Quantifies purity (>95% typically required) using C18 columns and UV detection at 254 nm .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and aromatic C-H bending .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress with ethyl acetate/hexane mobile phases .

Advanced Research Questions

Q. How can synthesis yield be optimized under varying reaction conditions?

Critical parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance indole alkylation efficiency but may increase side reactions. Solvent-free conditions under microwave irradiation improve regioselectivity .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for methanone bridge formation, while Lewis acids (e.g., AlCl₃) stabilize acyl intermediates .

- Temperature control : Lower temperatures (0–5°C) minimize decomposition during acylation steps .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Isotopic labeling : Deuterated analogs (e.g., replacing pentyl with deuterated alkyl chains) simplify NMR interpretation by reducing signal overlap .

- 2D NMR techniques : COSY and NOESY distinguish between regioisomers (e.g., ethyl substitution at naphthalene C2 vs. C3) .

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and validates experimental data .

Q. What strategies enable isotopic labeling for advanced NMR or pharmacokinetic studies?

Q. How can interactions with biological targets (e.g., cannabinoid receptors) be studied?

- In vitro binding assays : Competitive displacement studies using [³⁵S]GTPγS binding to assess affinity at CB1/CB2 receptors .

- Molecular docking : Simulate binding poses using crystal structures of homologous receptors (e.g., PDB ID: 5TGZ) to identify key hydrophobic interactions with the naphthalene and indole moieties .

- Metabolic stability assays : Incubate with liver microsomes to evaluate CYP450-mediated degradation and identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.